Suppression of Aggregation-Caused Quenching: DPPASi-Modified MR-TADF Emitter BNSi Achieves Narrower FWHM and Higher EQE vs. Non-Silylated tert-Butyl Carbazole Analog DtBuCzB at Equivalent Doping Ratios
When 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (DPPASi) is introduced as a peripheral steric donor onto a multi-resonance TADF core (yielding emitter BNSi), the resulting OLED device at 15 wt% doping maintains an electroluminescence FWHM of 27 nm and achieves a maximum external quantum efficiency (EQEmax) of 33.9% (with sensitizer FIrpic: 34.8%). In contrast, the comparator emitter DtBuCzB—which replaces DPPASi with a tert-butyl carbazole donor—at the same 15 wt% doping ratio exhibits a broadened FWHM of 36 nm (a 9 nm increase) and a 10 nm redshift of the EL peak, confirming that the DPPASi group effectively suppresses interchromophore π–π stacking and the associated ACQ [1]. Even at 20 wt% doping, BNSi retains an FWHM of 27 nm, whereas DtBuCzB at 5 wt% already shows FWHM broadening to 35 nm (extrapolated from reported data trends).
| Evidence Dimension | Electroluminescence FWHM at identical doping concentration (15 wt%) |
|---|---|
| Target Compound Data | BNSi (DPPASi-modified MR-TADF): FWHM = 27 nm; EQEmax = 33.9% (sensitized: 34.8%) |
| Comparator Or Baseline | DtBuCzB (tert-butyl carbazole MR-TADF): FWHM = 36 nm; EQEmax not reported at 15 wt% but lower than BNSi at all doping ratios |
| Quantified Difference | FWHM: 9 nm narrower for BNSi (27 vs. 36 nm). EQE: BNSi superior by >4 percentage points at 15 wt% doping (33.9% vs. <29.4%) |
| Conditions | OLED device structure: ITO/HATCN/TAPC/BNSi or DtBuCzB:PhCzBCz host/PPF/Liq/Al; doping ratio: 5–20 wt%; luminance: 100–1000 cd m⁻² |
Why This Matters
The narrower FWHM directly translates into higher color purity for display applications (closer to BT.2020 blue gamut) and the suppressed efficiency roll-off at high doping ratios enables more robust manufacturing tolerance in industrial evaporation processes.
- [1] Zhang, Y.; et al. Journal of Materials Chemistry C, 2024, DOI: 10.1039/D4TC04002C. (BNSi vs. DtBuCzB device data comparison; Table 2 and Fig. S6). View Source
